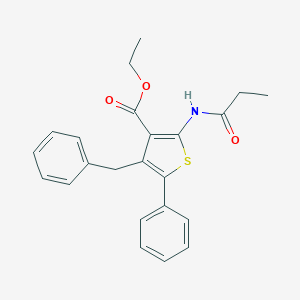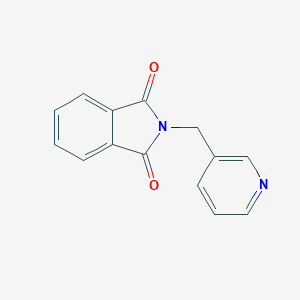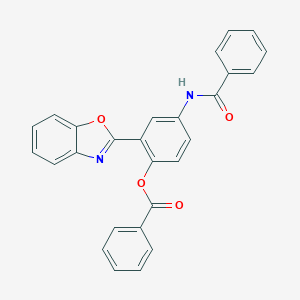
3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione, also known as MRS2179, is a selective antagonist for the P2Y1 receptor. This receptor is a member of the purinergic receptor family that is activated by adenosine triphosphate (ATP). The P2Y1 receptor is involved in various physiological processes, including platelet activation, smooth muscle contraction, and neurotransmission. MRS2179 is a valuable tool in studying the role of P2Y1 receptor in these processes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
3-Methyl-7-(3-methylbenzyl)-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione, due to its structural similarity to purine derivatives, might be involved in various synthetic and biological activities. Purine derivatives have been extensively studied for their potential inhibitory activities against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. For instance, a study by Mo et al. (2015) reported the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives showing moderate to good inhibitory activities against DPP-IV, indicating potential applications in diabetes treatment (Mo et al., 2015).
Chemical Transformations
Purine derivatives undergo various chemical transformations that are crucial for developing pharmaceutical agents. For example, Rahat et al. (1974) investigated the ionization and methylation reactions of purine-6,8-diones, providing insights into the chemical behavior and modification possibilities of such compounds (Rahat et al., 1974). These chemical transformations are essential for tailoring the biological activities of purine-based compounds.
Antimicrobial and Antifungal Applications
Purine derivatives also exhibit antimicrobial and antifungal properties. Research by Shi et al. (2018) on sulfurated diketopiperazines from an algicolous isolate of Trichoderma virens highlights the potential of sulfur-containing purine derivatives in developing new antimicrobial agents (Shi et al., 2018).
Propiedades
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-4-3-5-9(6-8)7-18-10-11(15-14(18)21)17(2)13(20)16-12(10)19/h3-6H,7H2,1-2H3,(H,15,21)(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOHWSGPPNXMMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(NC2=S)N(C(=O)NC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B406779.png)
![N-[2-(4-bromophenyl)-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B406781.png)

![1-Bromo-17-(3-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406785.png)
![2,2,2-trifluoro-N-[4-(6-{4-[(trifluoroacetyl)amino]phenyl}[1,3]thiazolo[4,5-f][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B406786.png)
![N-[2-(3-pyridinyl)-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B406789.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406791.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B406792.png)
![2-(4-Chlorophenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406793.png)

![2-(4-Nitrophenyl)-2-oxoethyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406795.png)

![2-(5-Methyl-1,3-benzoxazol-2-yl)-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B406797.png)
